Differentiation via Unique Molecular Formula and Substituent Pattern for Synthetic Scaffold Diversity
The molecular formula C10H16N2O (MW 180.25) for 6-(tert-butoxy)-5-methylpyridin-3-amine confirms its unique identity relative to structurally similar analogs . A direct comparison with 6-(tert-butoxy)pyridin-3-amine (CAS 58155-80-9), which has the formula C9H14N2O (MW 166.22), shows a clear differentiation due to the addition of a methyl group at the 5-position . This extra methyl group increases the molecular weight by 14.03 g/mol and alters the compound's lipophilicity and potential for steric shielding of the amine. For researchers seeking to build a diverse screening library or explore structure-activity relationships (SAR) around the pyridine core, this specific substitution pattern provides a distinct chemical space not covered by the non-methylated or differently substituted analogs .
| Evidence Dimension | Molecular Formula and Substituent Pattern |
|---|---|
| Target Compound Data | C10H16N2O (180.25 g/mol), 6-tert-butoxy, 5-methyl, 3-amine |
| Comparator Or Baseline | 6-(tert-butoxy)pyridin-3-amine: C9H14N2O (166.22 g/mol), 6-tert-butoxy, 3-amine (no 5-methyl group) |
| Quantified Difference | Difference of CH2 group (14.03 g/mol) and the presence/absence of a methyl substituent |
| Conditions | Molecular formula and structural comparison based on CAS registry data |
Why This Matters
This quantifiable structural difference is crucial for procurement when a synthetic route specifically requires the 5-methyl-6-tert-butoxy-3-aminopyridine scaffold for SAR studies or as a building block for target molecules.
